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molecular formula C8H7BrO4 B1266133 Methyl 4-bromo-3,5-dihydroxybenzoate CAS No. 34126-16-4

Methyl 4-bromo-3,5-dihydroxybenzoate

Cat. No. B1266133
M. Wt: 247.04 g/mol
InChI Key: UXSHRKILYILVSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08138197B2

Procedure details

In a 2.0-liter egg plant-type flask, a hydrochloric acid/methanol solution (500 mL) of 4-bromo-3,5-dihydroxybenzoic acid (50 g, 0.21 mol) was stirred with heating under reflux for 6 hours. Methanol was removed under reduced pressure to obtain a crude crystal. This was washed with hexane and chloroform to obtain the title compound as a colorless solid.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:10]([OH:11])=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[OH:12].Cl.[CH3:14]O>>[Br:1][C:2]1[C:10]([OH:11])=[CH:9][C:5]([C:6]([O:8][CH3:14])=[O:7])=[CH:4][C:3]=1[OH:12] |f:1.2|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
BrC1=C(C=C(C(=O)O)C=C1O)O
Name
Quantity
500 mL
Type
reactant
Smiles
Cl.CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
Methanol was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain a crude crystal
WASH
Type
WASH
Details
This was washed with hexane and chloroform

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C(C(=O)OC)C=C1O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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